molecular formula C15H12FN3O4S B2361488 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid CAS No. 2034423-30-6

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid

Cat. No.: B2361488
CAS No.: 2034423-30-6
M. Wt: 349.34
InChI Key: HCKAXWKPOYPPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a complex organic compound that features a benzimidazole moiety, a sulfamoyl group, and a fluorobenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the fluorobenzoic acid moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Biological Activity

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzimidazole moiety : Known for its biological significance, particularly in anticancer and antimicrobial activities.
  • Sulfamoyl group : Enhances solubility and bioavailability.
  • Fluorobenzoic acid structure : Provides unique interactions with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The benzimidazole component can bind to enzymes, inhibiting their activity, which is crucial for various metabolic processes.
  • Target Interaction : The sulfamoyl group improves interaction with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
  • Bioavailability : The structural characteristics contribute to increased solubility in biological systems, allowing for better absorption and efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) have shown that the compound induces apoptosis at concentrations around 10 µM.
Cell LineIC50 (µM)
HeLa10
MCF715

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential for therapeutic use in resistant infections.
  • Anticancer Activity Assessment :
    In a controlled experiment involving MCF7 cells, treatment with the compound resulted in a marked decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Properties

IUPAC Name

5-(3H-benzimidazol-5-ylmethylsulfamoyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c16-12-3-2-10(6-11(12)15(20)21)24(22,23)19-7-9-1-4-13-14(5-9)18-8-17-13/h1-6,8,19H,7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKAXWKPOYPPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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